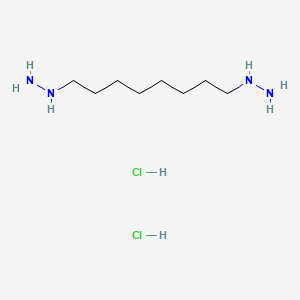
1,8-Dihydrazinyloctane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydrazinyloctane dihydrochloride, also known as DDAO, is a chemical compound that has been used in scientific research for various applications. This compound is a derivative of hydrazine and has been synthesized through various methods. In
Mécanisme D'action
1,8-Dihydrazinyloctane dihydrochloride acts as a fluorescent probe by reacting with ROS to form a fluorescent product. This reaction is based on the oxidation of the hydrazine moiety in this compound by ROS, which results in the formation of a fluorescent compound. The fluorescence intensity of this compound is directly proportional to the concentration of ROS in the sample.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is considered safe for use in scientific research. However, its effects on biochemical and physiological processes are still being studied. It has been reported that this compound can inhibit the growth of cancer cells in vitro, but further studies are needed to confirm this effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,8-Dihydrazinyloctane dihydrochloride in lab experiments is its high sensitivity and selectivity for ROS detection. Additionally, this compound is easy to synthesize and has a low cost compared to other fluorescent probes. However, one of the limitations of using this compound is its low water solubility, which can affect its performance in aqueous solutions.
Orientations Futures
There are several future directions for the use of 1,8-Dihydrazinyloctane dihydrochloride in scientific research. One of the potential applications is its use in the development of biosensors for the detection of ROS in living cells. Additionally, this compound can be used in the synthesis of new polymeric materials for drug delivery and tissue engineering applications. Finally, further studies are needed to explore the potential anticancer effects of this compound and its mechanism of action.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool in scientific research and its applications in various fields are still being explored.
Méthodes De Synthèse
1,8-Dihydrazinyloctane dihydrochloride can be synthesized through the reaction of 1,8-dibromo-octane with hydrazine hydrate in the presence of sodium hydroxide. The product is then purified through recrystallization to obtain this compound as a white crystalline solid. This method has been reported in various scientific journals and has been used to synthesize this compound for research purposes.
Applications De Recherche Scientifique
1,8-Dihydrazinyloctane dihydrochloride has been used in various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been used in the development of biosensors for the detection of glucose and other biomolecules. Additionally, this compound has been used in the synthesis of polymeric materials for drug delivery and tissue engineering applications.
Propriétés
IUPAC Name |
8-hydrazinyloctylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N4.2ClH/c9-11-7-5-3-1-2-4-6-8-12-10;;/h11-12H,1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVKZQETFZBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNN)CCCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B2912534.png)

![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2912536.png)
![ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate](/img/structure/B2912537.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)
![methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2912541.png)




![5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2912548.png)